Pyridine-2-carbaldehyde ethylene acetal

Description

The exact mass of the compound Pyridine, 2-(1,3-dioxolan-2-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111055. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

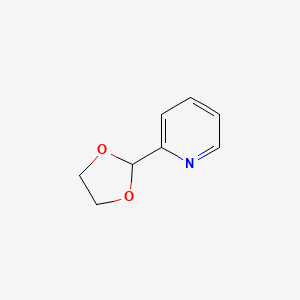

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSCKCFSKOKOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063980 | |

| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-54-9 | |

| Record name | 2-(1,3-Dioxolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxalan-2-yl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB42JFC1XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in the vast landscape of heterocyclic chemistry. The presence of the electronegative nitrogen atom in the aromatic ring imparts distinct chemical properties to pyridines compared to their carbocyclic analog, benzene. This nitrogen atom influences the electron density distribution within the ring, generally making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2 and 4 positions. echemi.com

The pyridine nucleus is a common motif in a plethora of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.netchemicalbook.com Its ability to act as a hydrogen bond acceptor and its capacity to coordinate with metal ions are crucial for the biological activity of many pyridine-containing molecules. sigmaaldrich.com The functionalization of the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a key strategy in drug design and the development of new materials. chemicalbook.comrsc.org

Fundamental Role of Acetal Functional Groups in Organic Synthesis and Protection Strategies

Acetal (B89532) functional groups, formed by the reaction of an aldehyde or ketone with an alcohol, play a pivotal role in the strategic execution of complex organic syntheses. Their primary and most celebrated function is as protecting groups for carbonyl functionalities. chemsynthesis.com Aldehydes and ketones are highly reactive functional groups that can undergo a wide array of transformations. In a multi-step synthesis, it is often necessary to temporarily mask a carbonyl group to prevent it from reacting with reagents intended for other parts of the molecule. lookchem.comchemsrc.com

Acetals, particularly cyclic acetals like the 1,3-dioxolane (B20135) ring formed from ethylene (B1197577) glycol, are ideal for this purpose. They are stable under a wide range of reaction conditions, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. chemsrc.com This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected carbonyl group. Subsequently, the acetal can be readily and cleanly removed (deprotected) under acidic conditions, regenerating the original aldehyde or ketone. This "protect-react-deprotect" strategy is a cornerstone of modern synthetic organic chemistry. chemsynthesis.comchemsrc.com

Overview of Pyridine 2 Carbaldehyde Ethylene Acetal As a Versatile Synthetic Intermediate

Direct Acetalization Protocols

The most straightforward approach to synthesizing this compound involves the direct reaction of Pyridine-2-carboxaldehyde with ethylene glycol. This transformation is typically facilitated by a catalyst and requires specific conditions to ensure high yields.

Catalytic Formation from Pyridine-2-carboxaldehyde and Ethylene Glycol

The direct condensation of Pyridine-2-carboxaldehyde with ethylene glycol is a common and effective method for producing this compound. This reaction relies on the use of an acid catalyst to activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. A widely used catalyst for this process is p-toluenesulfonic acid monohydrate. nih.gov In a typical procedure, Pyridine-2-carboxaldehyde is reacted with ethylene glycol in the presence of the catalyst, often in a solvent like toluene, to yield the desired acetal. nih.gov

Interestingly, some transformations leading to analogous cyclic acetals can proceed under very mild conditions without any additives, promoted simply by the inherent basicity of the pyridine ring. researchgate.net This has been observed in the reaction of 2-pyridinecarboxyaldehyde with γ-hydroxy-α,β-acetylenic esters, which forms highly functionalized cyclic acetals. researchgate.net

Optimization of Acid Catalysis and Water Removal Techniques

The formation of acetals is a reversible equilibrium reaction. To drive the reaction toward the product side and achieve high yields of this compound, it is crucial to remove the water that is formed as a byproduct. A standard and effective technique for this is azeotropic distillation. nih.gov By heating the reaction mixture to reflux with a solvent that forms an azeotrope with water, such as toluene, the water can be continuously removed from the system using a Dean-Stark apparatus. nih.gov

The choice and optimization of the acid catalyst are also critical. While Brønsted acids like p-toluenesulfonic acid are effective, the stability of the resulting acetal under acidic conditions must be considered. nih.gov For instance, some pyridyl acetal analogues have shown inertness toward acids like camphorsulfonic acid (CSA) and trifluoroacetic acid (TFA), which is attributed to the protonated pyridine ring destabilizing the carbocation intermediate necessary for hydrolysis. researchgate.net The protection of the aldehyde group is often a key step in multi-step syntheses, as it prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. nih.gov

Application of Lewis Acid Catalysts in Acetalization

Lewis acids are frequently employed in organic synthesis to catalyze acetal formation by activating the carbonyl group. Although specific examples detailing the use of Lewis acids for the synthesis of this compound are not extensively documented in the provided literature, their application can be inferred from related transformations. Lewis acids like magnesium bromide diethyl etherate (MgBr₂·OEt₂) are known to be versatile catalysts for various organic reactions, including those involving carbonyls and acetals. researchgate.netthieme-connect.com The pyridine nitrogen and the carbonyl oxygen can form a chelate with the Lewis acid metal center, which can enhance and direct the reactivity. researchgate.net

Metal triflates, such as Yttrium(III) triflate (Y(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃), are powerful Lewis acid catalysts known to promote reactions involving acetals, such as intramolecular cyclizations. nih.govsigmaaldrich.com Their strong electrophilicity allows for the efficient activation of acetal groups, often under very mild conditions. nih.gov While often used for deprotection or other acetal rearrangements, their catalytic activity highlights their potential for promoting the forward reaction of acetal formation from aldehydes and diols. organic-chemistry.org

Multi-Step Synthesis via Precursor Functionalization

An alternative to direct acetalization is the synthesis of the target molecule from more readily available pyridine precursors. This approach involves first synthesizing Pyridine-2-carboxaldehyde through functional group manipulation, followed by the protection of the newly formed aldehyde as an ethylene acetal.

Oxidation of Pyridine Methyl and Nitropyridine Derivatives to Pyridine-2-carboxaldehydes

Pyridine-2-carboxaldehyde, the direct precursor for the target acetal, can be prepared via several oxidative routes starting from substituted pyridines. thieme-connect.com The oxidation of the methyl group of 2-methylpyridine (B31789) (2-picoline) is a common strategy.

Different methods have been developed for this transformation:

Selenium Dioxide Oxidation : This classical method can be used to oxidize a methyl group on the pyridine ring to an aldehyde. For example, 2-methyl-3-nitropyridine (B124571) can be oxidized with selenium dioxide (SeO₂) to yield the corresponding 2-carboxaldehyde. nih.gov Similarly, 5-nitropyridine-2-carboxaldehyde has been prepared by the SeO₂ oxidation of 2-methyl-5-nitropyridine, although the yield was reported to be low. wikipedia.org

Multi-step Oxidation via Halogenation-Hydrolysis : A high-yield, multi-step process involves the initial chlorination of 2-methylpyridine using trichloroisocyanurate in the presence of a benzoyl amide catalyst to form 2-chloromethyl pyridine. rsc.orgarkat-usa.org This intermediate is then hydrolyzed under basic conditions to 2-pyridinemethanol, which is subsequently oxidized to Pyridine-2-carboxaldehyde using a catalytic system of TEMPO and potassium bromide with sodium hypochlorite (B82951) as the oxidant. rsc.orgarkat-usa.org

Oxidation via Formylation/Periodate (B1199274) Cleavage : An alternative route for substituted pyridines, such as 2-methyl-3-nitropyridine, involves reaction with dimethylformamide-dimethylacetal (DMF-DMA) followed by oxidation with sodium periodate (NaIO₄) to give the aldehyde in high yield. nih.gov

Ozonolysis of Vinyl Precursors : Another effective method involves the conversion of a precursor to a 2-vinylpyridine (B74390) derivative. Subsequent ozonolysis of the vinyl group cleaves the double bond to furnish the 2-carboxaldehyde in high yield. nih.gov

Table 1: Comparison of Oxidation Methods for Pyridine-2-carboxaldehyde Synthesis

| Starting Material | Reagent(s) | Key Features | Reference(s) |

|---|---|---|---|

| 2-Methyl-3-nitropyridine | 1. SeO₂ | Direct oxidation | nih.gov |

Subsequent Cycloacetal Formation

Once Pyridine-2-carboxaldehyde has been synthesized by one of the aforementioned oxidative methods, the final step is the formation of the ethylene acetal. This is achieved through the direct acetalization protocols described previously (Section 2.1). The aldehyde is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water to drive the reaction to completion, yielding this compound. nih.gov This protection step is often crucial, for example, before attempting reactions on other functional groups like the reduction of a nitro group, which might otherwise be complicated by the presence of the reactive aldehyde. nih.gov

Acid-Promoted Cyclization of 5-Acetal-1-carbonyl Compounds to Pyridine Frameworks

The construction of the pyridine ring from acyclic precursors is a fundamental strategy in organic synthesis. A notable and efficient method involves the acid-promoted cyclization of 5-acetal-1-carbonyl compounds. This approach provides a versatile route to various substituted pyridines, starting from readily available aliphatic materials.

A key development in this area is the one-pot, acid-promoted cyclization that proceeds through an oxime intermediate. clockss.org This method is operationally straightforward, scalable, and utilizes inexpensive reagents. The general process begins with the treatment of a 5-acetal-1-carbonyl compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) to form the corresponding oxime. This intermediate is then subjected to strong acidic conditions, such as 4 N HCl in dioxane, and heated to reflux to induce cyclization and dehydration, ultimately affording the aromatic pyridine ring. clockss.org

A significant advantage of this methodology is its insensitivity to the stereochemistry of the starting carbonyl precursor. clockss.org For instance, the cyclization of precursor 8 , which possesses stereocenters, proceeded smoothly to form 2,3,4-trimethyl-6-phenylpyridine (4 ) in a high yield of 93%, and the stereochemical configuration of 8 did not impact the outcome of the pyridine formation. clockss.org This robustness enhances the method's applicability, as it negates the need for stereocontrolled synthesis of the acyclic precursor in many cases.

The scope of this reaction has been demonstrated through the synthesis of several alkyl- and aryl-substituted pyridines. The reaction conditions are generally consistent, involving the formation of the oxime followed by reflux in an acidic solution.

Table 1: Examples of Pyridine Synthesis via Acid-Promoted Cyclization of 5-Acetal-1-carbonyl Oximes clockss.org

| Precursor | Product | Conditions | Yield (%) |

|---|---|---|---|

| 8 | 2,3,4-Trimethyl-6-phenylpyridine (4 ) | 1. NH₂OH·HCl, AcONa, MeOH2. 4 N HCl in dioxane, reflux, 1 h | 93 |

| 13 | 2,3,4,5-Tetramethyl-6-butylpyridine (5 ) | Optimized conditions | 87 |

| 22 | Phenylpyridine 23 | Pyridine formation conditions | 84 |

This table illustrates the versatility of the acid-promoted cyclization in preparing a range of substituted pyridine derivatives.

This synthetic route represents an important alternative to methods that rely on the functionalization of a pre-existing pyridine ring, which can be challenging due to the ring's electron-deficient nature. clockss.org It also offers advantages over certain metal-catalyzed pyridine syntheses, which can have lower yields or require more specialized reagents. clockss.org The direct construction of the pyridine framework from 5-acetal-1-carbonyl compounds is a powerful tool for accessing complex pyridine-containing molecules. clockss.org

Acetal Deprotection Strategies to Regenerate Pyridine-2-carboxaldehyde

The cleavage of the ethylene acetal group from this compound is a critical step to unmask the aldehyde functionality for subsequent reactions. The stability of the acetal to various reagents allows for its use as a protective group, but its efficient removal is paramount for synthetic utility. libretexts.org Several strategies have been developed for this purpose, ranging from classical acid-catalyzed methods to milder, more selective modern protocols.

Acid-Catalyzed Hydrolysis and Transacetalization

Acid-catalyzed hydrolysis is the most conventional method for the deprotection of acetals. The reaction mechanism involves protonation of one of the acetal oxygen atoms, followed by the departure of ethylene glycol as a leaving group to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water regenerates the carbonyl group and releases the diol.

However, the deprotection of this compound under acidic conditions presents a unique challenge. The pyridine nitrogen is basic and readily protonated by strong acids. This protonation leads to the formation of a pyridinium (B92312) ion, which destabilizes the adjacent carbocation necessary for the cleavage of the acetal. nih.gov Consequently, this specific acetal can be inert to certain acidic conditions, such as camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA), under which other acetals would be readily cleaved. nih.gov

Despite this, hydrolysis can be achieved, typically by using aqueous mineral acids where the high concentration of water can drive the equilibrium toward the aldehyde product.

Transacetalization offers an alternative, often milder, acid-catalyzed route. This method involves an exchange reaction with a large excess of a ketone, most commonly acetone (B3395972), in the presence of an acid catalyst. organic-chemistry.orgorganic-chemistry.org The equilibrium is driven towards the formation of the more stable acetone dimethyl ketal, liberating the desired pyridine-2-carboxaldehyde. This approach can be advantageous as it often proceeds under less harsh conditions than direct hydrolysis. organic-chemistry.org

Oxidative Cleavage Methods

Oxidative methods provide a non-hydrolytic pathway for acetal deprotection and can be particularly useful when acid-sensitive functional groups are present elsewhere in the molecule. These reactions are typically performed under neutral or non-aqueous conditions.

Several oxidizing agents have been reported for the cleavage of cyclic acetals. These include:

Pyridinium Chlorochromate (PCC): This reagent can efficiently deprotect cyclic acetals to their corresponding carbonyl compounds, often under solvent-free conditions. researchgate.netresearchgate.net

Benzyltriphenylphosphonium Peroxymonosulfate: This oxidant, used in the presence of aluminum chloride, effectively cleaves ethylene acetals under solid-phase, solvent-free conditions. The reactions are generally fast, occurring within minutes at room temperature. nih.gov

N,N'-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane Peroxodisulfate (DBDABCOPDS): This reagent facilitates the oxidative deprotection of acetals in refluxing acetonitrile (B52724), a non-aqueous medium. A key advantage is that aldehydes generated are not over-oxidized to carboxylic acids under these conditions. tsijournals.com

These methods offer valuable alternatives to acid-catalyzed hydrolysis, especially for complex substrates where mild conditions are essential.

Chemoselective Cleavage Protocols for Pyridine Acetal Functionality

The development of chemoselective reagents that can cleave acetals under very mild or neutral conditions is of significant interest in modern organic synthesis. These protocols are designed to tolerate a wide range of other functional groups.

Some notable examples include:

Bismuth(III) Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O): This reagent enables the chemoselective deprotection of acetals derived from conjugated aldehydes and ketones. The reaction proceeds under mild conditions, typically stirring at room temperature in dichloromethane, and offers a simple aqueous workup. organic-chemistry.org

Nickel Boride (Ni₂B): Generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727), nickel boride provides an efficient and mild method for the reductive deprotection of 1,3-dioxolanes. The reaction is chemoselective, leaving halo, alkoxy, and other sensitive groups unaffected. rsc.orgresearchgate.net

Electrochemically Assisted Deprotection: This modern technique allows for the cleavage of cyclic acetals under neutral conditions. The reaction utilizes lithium perchlorate (B79767) (LiClO₄) as both the electrolyte and the oxygen source for the resulting carbonyl group, avoiding the need for strong acids or bases. rsc.org

Iodine in Acetone: A catalytic amount of molecular iodine in acetone can effectively deprotect cyclic acetals. This method is exceptionally mild and fast, proceeding under neutral conditions while preserving highly acid-sensitive groups. organic-chemistry.org

These chemoselective methods represent the state-of-the-art in protecting group chemistry, offering high yields and compatibility with complex molecular architectures.

Table 1: Summary of Deprotection Methods for this compound

| Method Category | Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed | Aqueous mineral acid (e.g., HCl) | Inexpensive, traditional method | Harsh conditions, potential for side reactions, pyridine protonation can inhibit reaction nih.gov |

| Transacetalization | Acetone, Acid catalyst (e.g., TsOH) | Milder than direct hydrolysis, driven by equilibrium | Requires large excess of acetone, still requires acid catalyst organic-chemistry.orgorganic-chemistry.org |

| Oxidative | PCC (solvent-free) | Non-hydrolytic, fast | Stoichiometric use of chromium reagent researchgate.netresearchgate.net |

| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free, rapid at room temperature | Requires stoichiometric oxidant and Lewis acid nih.gov | |

| Chemoselective | Bi(NO₃)₃·5H₂O in CH₂Cl₂ | Mild, chemoselective, simple workup | Primarily for conjugated aldehyde and ketone acetals organic-chemistry.org |

| Ni₂B (from NiCl₂/NaBH₄) in MeOH | Mild, chemoselective, high yield | Reductive conditions may affect other functional groups rsc.orgresearchgate.net | |

| I₂ (catalytic) in Acetone | Neutral, very mild, fast, tolerates sensitive groups | May not be suitable for all substrates organic-chemistry.org | |

| Electrochemical (LiClO₄) | Neutral conditions, avoids harsh reagents | Requires specialized electrochemical setup rsc.org |

Reactions of the Pyridine Moiety in Intact Acetal Structures

The primary purpose of the ethylene acetal group is to allow for selective reactions on the pyridine ring without interference from the highly reactive aldehyde group. The stability of the acetal under a variety of conditions, including catalytic hydrogenation and reactions involving N-oxides, makes it an effective protecting group. libretexts.orgorganic-chemistry.org

Catalytic Hydrogenation for Ring Reduction

The reduction of the pyridine ring to a piperidine (B6355638) ring is a common transformation in the synthesis of pharmaceuticals and other bioactive molecules. This reduction can be achieved via catalytic hydrogenation while the ethylene acetal protecting group remains intact.

The hydrogenation of substituted pyridines is typically carried out using heterogeneous catalysts under hydrogen pressure. Common catalysts include:

Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a highly effective catalyst for pyridine hydrogenation, often used in an acidic solvent like acetic acid to activate the ring towards reduction. asianpubs.orgresearchgate.net Pressures ranging from 50 to 70 bar are commonly employed. asianpubs.org

Rhodium on Carbon (Rh/C): This catalyst can also be used, sometimes under lower pressures than platinum-based catalysts.

Ruthenium on Carbon (Ru/C): Effective for the hydrogenation of pyridines, often requiring elevated temperatures and pressures to achieve full conversion. patsnap.com

A study involving a structurally similar pyridylmethyl acetal demonstrated that hydrogenation with a platinum on carbon (Pt/C) catalyst successfully reduced the pyridine ring to a piperidine while leaving the acetal untouched. nih.gov The choice of solvent can be critical; while acidic solvents like acetic acid are common, other solvents like methanol or ethanol (B145695) can also be used, sometimes with different outcomes or efficiencies. researchgate.netpatsnap.com

Functional Group Interconversions on the Pyridine Ring

Modifying the substituents on the pyridine ring is a key strategy for creating diverse molecular libraries. With the aldehyde group protected as an acetal, these modifications can be carried out chemoselectively. A powerful strategy for functionalizing the pyridine ring, particularly at the C2 and C4 positions, involves the initial formation of a Pyridine N-oxide.

The N-oxidation of the pyridine nitrogen can be readily achieved using various oxidizing agents, such as:

m-Chloroperoxybenzoic acid (m-CPBA) google.com

Peracetic acid orgsyn.org

The acetal group is generally stable to these oxidation conditions. Once formed, the 2-(1,3-dioxolan-2-yl)pyridine-N-oxide can undergo a variety of transformations. The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic attack at the C2 and C4 positions. For instance, palladium-catalyzed direct arylation reactions can be performed on pyridine N-oxides to install aryl groups at the C2 position. orgsyn.org Furthermore, reactions with N-sulfonyl-1,2,3-triazoles can introduce triazolyl moieties onto the ring. beilstein-journals.org Following these modifications on the N-oxide, the oxygen can be removed (deoxygenation) using reagents like PCl₃ or zinc dust to restore the pyridine ring, and the acetal can then be deprotected to reveal the aldehyde.

Table 2: Selected Reactions of the Pyridine Moiety with an Intact Acetal Group

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Ring Reduction | H₂, PtO₂, Acetic Acid, 50-70 bar | 2-(1,3-dioxolan-2-yl)piperidine | Complete saturation of the pyridine ring; acetal group is stable. nih.govasianpubs.orgresearchgate.net |

| H₂, Ru/C, Methanol, 60°C, 2.0 MPa | 2-(1,3-dioxolan-2-yl)piperidine | High conversion and selectivity under relatively mild conditions. patsnap.com | |

| N-Oxidation | m-CPBA, Dichloromethane | 2-(1,3-dioxolan-2-yl)pyridine-N-oxide | Activates the pyridine ring for further functionalization; acetal is stable. google.com |

| C-H Arylation | Ar-Br, Pd(OAc)₂, P(tBu)₃·HBF₄, K₂CO₃, Toluene (on N-oxide) | 2-Aryl-6-(1,3-dioxolan-2-yl)pyridine-N-oxide | Direct installation of aryl groups on the activated N-oxide ring. orgsyn.org |

Reactions at the Pyridine Nitrogen Atom (e.g., N-methylation)

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, making it susceptible to reactions such as N-alkylation. N-methylation, for instance, can be achieved using various methylating agents.

In a broader context of pyridine chemistry, N-methylation is a common transformation. For example, methods for the N-difluoromethylation of pyridines have been developed using ethyl bromodifluoroacetate, which involves an initial N-alkylation step. nih.gov While this specific example doesn't use this compound, it illustrates the general reactivity of the pyridine nitrogen. The process for N-methylation of amines with methanol, catalyzed by a ruthenium complex, is another relevant synthetic strategy that could potentially be adapted. organic-chemistry.org

It is important to note that attempts to methylate the pyridine nitrogen of a related 2-pyridylacetal derivative with methyl iodide (MeI) have been documented. nih.gov This suggests that direct methylation of the pyridine nitrogen in this compound is a feasible transformation, leading to the formation of a pyridinium salt. The reaction conditions would likely involve treating the acetal with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in an appropriate solvent.

The resulting N-methylated pyridinium salt would exhibit altered electronic properties and could be a precursor for further synthetic manipulations.

Reactivity of the De-protected Pyridine-2-carboxaldehyde Intermediate

Deprotection of this compound regenerates the highly reactive pyridine-2-carboxaldehyde. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org For instance, a mixture of the acetal in toluene with p-toluenesulfonic acid monohydrate and ethylene glycol can be heated to reflux to yield the deprotected aldehyde. chemicalbook.com Other methods for acetal deprotection include the use of bismuth nitrate pentahydrate, which offers a mild and chemoselective alternative. organic-chemistry.org The regenerated pyridine-2-carboxaldehyde is a valuable building block for a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of pyridine-2-carboxaldehyde is electrophilic and readily undergoes nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com This reactivity is fundamental to the construction of more complex molecules.

Hard nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, readily attack the carbonyl carbon. masterorganicchemistry.comquimicaorganica.org For example, the addition of a Grignard reagent would lead to the formation of a secondary alcohol. The reaction of pyridine-2-carboxaldehyde with γ-hydroxy-α,β-acetylenic esters can lead to the formation of highly functionalized cyclic acetals, a transformation promoted by the basicity of the pyridine ring. nih.gov

Weaker nucleophiles can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.com An example is the formation of cyanohydrins upon treatment with cyanide. learncbse.in The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon. uoanbar.edu.iq

| Nucleophile Type | Example Reagent | Product Type |

| Hard Nucleophile | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Hard Nucleophile | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol |

| Weak Nucleophile | Cyanide (NaCN/HCN) | Cyanohydrin |

| Oxygen Nucleophile | Alcohols (in presence of acid) | Acetal |

Formation of Schiff Bases and Iminopyridine Derivatives

Pyridine-2-carboxaldehyde is a key precursor for the synthesis of Schiff bases and iminopyridine derivatives through condensation reactions with primary amines. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or azomethine group). derpharmachemica.com

The reaction is versatile, and a wide range of primary amines, including aliphatic and aromatic amines, can be used. researchgate.netcdnsciencepub.com For example, the condensation of pyridine-2-carboxaldehyde with p-toluidine (B81030) has been reported to yield a Schiff base. derpharmachemica.com Similarly, reactions with various aromatic primary amines have been studied, highlighting the influence of substituents on the amine. researchgate.net The reaction with L-tryptophan has also been investigated to produce Schiff bases with potential biological activity. nih.gov

These iminopyridine compounds are important as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.orgresearchgate.netnih.gov The synthesis of iminopyridine ligands from the condensation of 6-methylpyridine-2-carboxaldehyde and long-chain aliphatic primary amines has been used to prepare platinum(II) complexes. cdnsciencepub.com

| Amine Reactant | Product |

| p-Toluidine | N-(pyridin-2-ylmethylene)toluidine |

| L-tryptophan | Schiff base of tryptophan |

| Long-chain aliphatic primary amines | Aliphatic iminopyridine derivatives |

| Aromatic primary amines | Aromatic iminopyridine derivatives |

Carbon-Carbon Bond Forming Reactions (e.g., Baylis-Hillman-type reactions, post-deprotection)

Following deprotection, pyridine-2-carboxaldehyde can participate in various carbon-carbon bond-forming reactions, notably the Baylis-Hillman reaction. wikipedia.org This reaction involves the coupling of an aldehyde with an activated alkene, such as an acrylate (B77674) or acrylonitrile, in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine. wikipedia.org

The Baylis-Hillman reaction of pyridine-2-carboxaldehyde with cyclic enones has been successfully carried out using catalysts like DBU in methanol, as well as imidazole (B134444) and N-methylimidazole in aqueous methanol. researchgate.netlookchem.com These reactions yield highly functionalized allylic alcohols, which are valuable synthetic intermediates. wikipedia.org The reactivity of pyridinecarboxaldehydes in the Baylis-Hillman reaction has been noted to be efficient, producing stable adducts. researchgate.netlookchem.com

The scope of the Baylis-Hillman reaction has been expanded to include various mono- and diacrylates, leading to the synthesis of highly functionalized pyridine ligands. researchgate.net These reactions demonstrate the utility of deprotected pyridine-2-carboxaldehyde in constructing complex molecular architectures.

| Activated Alkene | Catalyst | Product Type |

| Cyclic Enones | DBU, Imidazole, N-Methylimidazole | Baylis-Hillman Adducts (Allylic Alcohols) |

| Acrylates | DABCO, Phosphines | Functionalized Pyridine Ligands |

| Acrylonitrile | DABCO, Phosphines | Functionalized Pyridine Derivatives |

Coordination Chemistry and Catalytic Applications

Pyridine-2-carbaldehyde Ethylene (B1197577) Acetal (B89532) as a Ligand Precursor

The use of a protecting group is a common strategy in organic synthesis to mask a reactive functional group while modifications are made elsewhere in the molecule. The ethylene acetal of pyridine-2-carbaldehyde serves this purpose, protecting the aldehyde from unwanted reactions.

The synthesis of complex ligands often requires multiple steps. The aldehyde group of pyridine-2-carbaldehyde is highly reactive towards nucleophiles and can interfere with reactions intended for other parts of the molecule, such as the pyridine (B92270) ring itself. By converting the aldehyde to its ethylene acetal, its reactivity is temporarily masked. This allows for other synthetic transformations to be carried out on the pyridine backbone or on other functional groups present in a larger molecular framework.

Once the desired modifications are complete, the acetal can be easily and cleanly hydrolyzed back to the aldehyde, typically under mild acidic conditions. This deprotection step regenerates the reactive carbonyl group, making it available for subsequent reactions, most notably the formation of Schiff bases through condensation with primary amines. wikipedia.orgresearchgate.net This two-step process—protection followed by deprotection—is fundamental to the design of sophisticated iminopyridine and other related ligands where precise control over the synthetic sequence is crucial.

Pyridine-2-carbaldehyde ethylene acetal itself is generally not an effective chelating ligand. The oxygen atoms of the acetal are sp³-hybridized and part of a stable five-membered ring, which makes them poor electron donors and sterically hindered from coordinating effectively to a metal center in a bidentate fashion with the pyridine nitrogen.

The true coordination potential is unlocked upon deprotection to pyridine-2-carboxaldehyde (also known as picolinaldehyde, pyca). The regenerated aldehyde, with its pyridine nitrogen and carbonyl oxygen, acts as an excellent bidentate chelating agent for a variety of transition metal ions. nih.govjscimedcentral.com

Metal Complexes of Pyridine-2-carboxaldehyde and Its Iminopyridine Derivatives

Following the deprotection of the acetal, the resulting pyridine-2-carboxaldehyde or its iminopyridine derivatives readily form stable complexes with transition metals. These complexes have been extensively studied for their structural diversity and potential applications in catalysis.

Metal chelates of pyridine-2-carboxaldehyde and its Schiff base derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, stable crystalline complexes have been produced through thermally induced carbonyl substitutions on manganese or rhenium carbonyls, or by displacing acetonitrile (B52724) from molybdenum complexes. nih.govresearchgate.net Similarly, Schiff base ligands derived from pyridine-2-carboxaldehyde react with metal salts like Cu(II), Ni(II), Co(II), and Pt(II) to form well-defined metal complexes. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Pyridine-2-carboxaldehyde (pyca) and Iminopyridine Ligands

| Metal Ion | Ligand Type | Example Complex Formula | Reference |

| Manganese(I) | Aldehyde | [MnBr(CO)3(pyca)] | researchgate.net |

| Rhenium(I) | Aldehyde | [Re(CO)3(pyca)Cl] | researchgate.net |

| Molybdenum(II) | Aldehyde | [Mo(η³-methallyl)Cl(CO)2(pyca)] | nih.gov |

| Copper(II) | Iminopyridine | [Cu(L)(H2O)2] (L = Schiff base) | |

| Palladium(II) | Oxime Derivative | [Pd(C6H5N2O)2]Cl | researchgate.net |

| Zinc(II) | Schiff Base | [Zn(L)2] (L=pyca S-benzyldithiocarbazate) | researchgate.net |

The coordination behavior of these ligands is a key area of investigation. Pyridine-2-carboxaldehyde typically coordinates to metal ions in a bidentate fashion, utilizing the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This is known as the κ²(N,O) chelation mode. nih.govresearchgate.net This mode of binding is consistently observed across various metal complexes and is confirmed by spectroscopic and crystallographic data. nih.gov

When pyridine-2-carboxaldehyde is converted into an iminopyridine (Schiff base) ligand, the chelation mode often changes to κ²(N,N'), involving the pyridine nitrogen and the imine nitrogen. These bidentate iminopyridine ligands form robust and stable metal complexes. wikipedia.org Depending on the specific amine used to form the Schiff base, the ligand can be designed to be tridentate or even polydentate, leading to more complex coordination chemistry. researchgate.net

The coordination number and geometry around the central metal ion are influenced by the metal's identity, its oxidation state, and the steric and electronic properties of the ligands. Common geometries observed for these complexes include octahedral, tetrahedral, and square planar. researchgate.netlibretexts.org For example, a manganese(II) complex with a tridentate Schiff base derived from pyridine-2-carbaldehyde S-benzyldithiocarbazate adopts a distorted octahedral geometry. researchgate.net In contrast, some palladium(II) complexes with related ligands exhibit a distorted square-planar environment. researchgate.net

Table 2: Coordination Geometries of Selected Metal Complexes

| Metal Center | Ligand | Coordination Geometry | Key Features | Reference |

| Mn(II) | Pyridine-2-carboxaldehyde S-benzyldithiocarbazate | Distorted Octahedral | Tridentate (N,N,S) chelation | researchgate.net |

| Zn(II) | Pyridine-2-carboxaldehyde hemiacetal derivative | Pentacoordinated | Tridentate (N,N',O) chelation | researchgate.net |

| Pd(II) | Pyridine-2-carboxaldehyde oxime | Distorted Square-Planar | Bidentate (N,N') chelation | researchgate.net |

| Ni(II) | Schiff base from 4-pyridine carboxaldehyde | Octahedral | Hexacoordinated nature suggested |

The coordination of pyridine-2-carboxaldehyde to a metal ion can significantly alter its reactivity. The coordination to a Lewis acidic metal center increases the electrophilic character of the aldehyde's carbonyl carbon. This activation makes the aldehyde more susceptible to nucleophilic attack, enabling metal-mediated transformations that may not occur readily with the free ligand. For example, copper(II) salts have been shown to promote the aldol addition of pyridine-2-carboxaldehyde with ketones under mild, neutral conditions. researchgate.net

In some cases, the metal ion can act as a template, directing the self-assembly of ligands. A notable example is the spontaneous dimerization of two molecules of pyridine-2-carboxaldehyde in the presence of manganese(II) chloride, leading to the in-situ formation of a more complex 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand within the metal's coordination sphere. researchgate.net Similarly, the dimerization of (alkoxoimino)pyridine manganese(I) complexes can be induced by a strong hydrogen bond, resulting in the formation of a metallamacrocycle. uva.es These transformations highlight the active role of the metal center in not just structuring the ligand around it, but also in promoting novel chemical reactivity.

Applications in Catalysis

The versatility of pyridine-based ligands extends significantly into the realm of catalysis, where their electronic properties and ability to form stable complexes with a wide array of transition metals are highly valued. The nitrogen atom of the pyridine ring provides a strong coordination site, and modifications at other positions on the ring can be used to fine-tune the steric and electronic environment around the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. This compound, as a derivative of pyridine, possesses these fundamental characteristics. The ethylene acetal group, while primarily acting as a protecting group for the aldehyde functionality, also imparts specific steric bulk and electronic effects that can be exploited in catalytic applications. The following sections explore the utility of pyridine-derived ligands, with a focus on contexts relevant to structures like this compound, in homogeneous, heterogeneous, and asymmetric catalysis.

Homogeneous Catalysis Utilizing Pyridine-Derived Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of soluble metal-ligand complexes that can effectively mediate chemical transformations. Pyridine-containing ligands are mainstays in this field due to their strong σ-donating ability and the ease with which their properties can be modulated.

Metal complexes incorporating pyridine-based ligands have been successfully employed in a variety of homogeneous catalytic reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. For instance, ruthenium complexes with pyridine-based pincer ligands have demonstrated high efficiency in the hydrogenation of esters, a challenging transformation. The catalytic cycle often involves metal-ligand cooperation, where the pyridine ring and its substituents actively participate in bond activation steps.

While specific studies on the catalytic applications of this compound are not extensively documented, its structural features suggest potential as a ligand in homogeneous catalysis. The pyridine nitrogen can coordinate to a metal center, and the ethylene acetal group, although generally non-coordinating, can influence the catalyst's solubility and steric environment. This can be particularly useful in preventing catalyst deactivation pathways or in directing the approach of substrates to the metal center.

Table 1: Representative Homogeneous Catalytic Applications of Pyridine-Derived Ligands

| Catalyst Type | Reaction | Substrate | Product | Key Features of Pyridine Ligand |

| Ru-PNP Pincer | Hydrogenation | Esters | Alcohols | Rigid tridentate coordination, metal-ligand cooperation |

| Fe(II)-bis(imino)pyridine | Ethylene Polymerization | Ethylene | Polyethylene | Tunable steric bulk at the ortho positions of the iminoaryl group |

| Pd-pyridylphosphine | Cross-Coupling | Aryl halides | Biaryls | Combination of a soft phosphine donor and a hard pyridine donor |

This table presents representative data for pyridine-derived ligands to illustrate their application in homogeneous catalysis. Specific data for this compound is not widely available.

Heterogeneous Catalysis with Supported Metal Complexes

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes can be immobilized on solid supports. This approach, known as supported or heterogeneous catalysis, combines the high selectivity of molecular catalysts with the practical advantages of solid catalysts. Pyridine-derived ligands are well-suited for this purpose as they can be functionalized with anchoring groups that allow for their covalent attachment to materials such as silica, alumina, or polymers.

Metal-organic frameworks (MOFs) incorporating pyridine-based linkers represent another important class of heterogeneous catalysts. These materials possess high surface areas and well-defined active sites, making them highly effective for a range of catalytic transformations. For example, MOFs constructed from pyridine-dicarboxylate linkers have been shown to catalyze C-H bond activation and Knoevenagel condensation reactions with high efficiency and reusability. acs.org

This compound could be incorporated into such heterogeneous systems. The pyridine ring can be functionalized to enable grafting onto a solid support, or the entire molecule could act as a modulating ligand within a MOF structure. The ethylene acetal group might offer advantages in terms of stability under certain reaction conditions compared to the more reactive aldehyde group.

Table 2: Examples of Heterogeneous Catalysis using Supported Pyridine-Based Systems

| Catalytic System | Support/Framework | Reaction | Key Advantages |

| Pd-aminopyridine grafted MOF | Cu3(BTC)2 | Sonogashira/Click Reaction | Bifunctional catalysis, catalyst recyclability |

| Zn(II)-pyridine-2,3-dicarboxylate | 1D Coordination Polymer | Knoevenagel Condensation | High yield, reusability up to seven cycles acs.org |

| Montmorillonite K10 | Clay | Aldol Condensation | Heterogeneous Brønsted acid catalysis, microwave-assisted |

This table provides examples of heterogeneous catalytic systems based on pyridine derivatives to showcase the potential of such approaches.

Asymmetric Catalysis with Chiral Pyridine-Based Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands that can effectively transfer stereochemical information to a prochiral substrate is a central theme in this field. Chiral pyridine-derived ligands have emerged as a versatile and powerful class of ligands for a wide range of enantioselective transformations. chim.itresearchgate.netnih.gov

The chirality in these ligands can be introduced in several ways: by incorporating a chiral center in a substituent on the pyridine ring, by creating planar chirality through restricted rotation, or by constructing C2-symmetric bipyridine structures. These chiral ligands create a well-defined three-dimensional environment around the metal center, which allows for the differentiation between enantiotopic faces of the substrate.

While this compound is not inherently chiral, it can serve as a precursor for the synthesis of chiral ligands. For instance, the acetal could be derived from a chiral diol, thereby introducing stereogenic centers into the ligand framework. Alternatively, the pyridine ring itself could be part of a larger chiral scaffold. The development of new chiral pyridine units (CPUs) is an active area of research, with a focus on creating modular and tunable ligands for various asymmetric reactions. nih.gov

Table 3: Selected Applications of Chiral Pyridine-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) |

| Chiral 2,2'-bipyridine | Nickel | Reductive Addition | High |

| Chiral Pyridyl Oxazoline | Palladium | Allylic Alkylation | Moderate to High |

| Planar-chiral DMAP derivative | (as organocatalyst) | Acylation of Alcohols | High |

This table highlights the performance of representative chiral pyridine-based ligands in asymmetric catalysis, demonstrating the potential for high stereocontrol.

Applications in Advanced Organic Synthesis and Materials Science

A Cornerstone in the Synthesis of Complex Molecules

The unique structural features of pyridine-2-carbaldehyde ethylene (B1197577) acetal (B89532) make it a versatile precursor for a variety of complex organic molecules. The acetal group serves as a robust protecting group for the otherwise reactive aldehyde functionality, enabling chemists to perform reactions on the pyridine (B92270) nucleus and other parts of the molecule without undesired side reactions. This protection can be easily removed under acidic conditions to regenerate the aldehyde for further transformations.

Precursor for Nitrogen-Containing Heterocycles and Polyfunctionalized Pyridines

Pyridine-2-carbaldehyde ethylene acetal is a key intermediate in the synthesis of various nitrogen-containing heterocycles and polyfunctionalized pyridines. A notable example is its use in the preparation of substituted pyridine-2-carboxaldehyde thiosemicarbazones, which are a class of compounds investigated for their potential biological activities.

In a multi-step synthesis, nitro-substituted 2-picolines are first oxidized to the corresponding pyridine-2-carboxaldehydes. To enable selective reduction of the nitro group without affecting the aldehyde, the aldehyde is protected as its ethylene acetal. This protection is crucial for the subsequent catalytic hydrogenation of the nitro group to an amino group. Finally, condensation of the resulting amino-substituted acetal with thiosemicarbazide (B42300), followed by deprotection of the acetal, yields the desired amino-substituted pyridine-2-carboxaldehyde thiosemicarbazone. bohrium.comnih.gov

Table 1: Synthesis of Amino-Substituted Pyridine-2-carboxaldehyde Thiosemicarbazones

| Precursor | Intermediate | Final Product |

|---|---|---|

| 3-Nitro-2-picoline | 3-Amino-2-(1,3-dioxolan-2-yl)pyridine | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone |

Intermediate in the Total Synthesis of Natural Products

The strategic use of protecting groups is a cornerstone of natural product synthesis. While direct examples of the use of this compound in the total synthesis of pyridinyl alkaloids are not extensively documented in readily available literature, the principle of protecting a pyridine-2-carboxaldehyde moiety is a well-established strategy. For instance, in the synthesis of the marine alkaloid theonelladin C, a related strategy involving a protected pyridine aldehyde could be envisioned to allow for the construction of the complex aliphatic side chain without interference from the aldehyde group. The palladium-catalyzed cross-coupling of a protected 3-iodopyridine (B74083) derivative with a long-chain diene and an amine is a key step in the synthesis of related alkaloids. nih.gov This highlights the importance of protecting reactive functionalities on the pyridine ring to achieve complex molecular targets.

Scaffold for Pyranyl and Pyrazole (B372694) Derivatives

The pyridine nucleus is a common scaffold for the construction of various heterocyclic systems, including pyranyl and pyrazole derivatives. While direct synthetic routes starting from this compound are not prominently featured in the literature, the regenerated aldehyde from this acetal is a versatile precursor for such syntheses.

For the synthesis of pyrazole-fused pyridines (pyrazolopyridines), a common strategy involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound. nih.gov The aldehyde functionality of deprotected this compound can be a key component in constructing such 1,3-dicarbonyl precursors.

Similarly, the synthesis of pyran derivatives often involves reactions with active methylene (B1212753) compounds. The aldehyde group can participate in Knoevenagel condensations, which are crucial steps in the formation of pyran rings. encyclopedia.pub

A Significant Role in Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.net this compound, as a modifiable building block, plays a significant role in the synthesis of novel molecules for drug discovery and for studying the interactions between ligands and their biological targets.

Synthesis of Scaffolds for Drug-Like Molecules

The synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its derivatives, as mentioned earlier, is a prime example of how this compound is used to create scaffolds for drug-like molecules. bohrium.comnih.gov Thiosemicarbazones are a class of compounds known to exhibit a wide range of biological activities, including anticancer properties. wikipedia.org The use of the ethylene acetal protecting group is instrumental in the successful synthesis of these potential therapeutic agents. The resulting compounds, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), have been investigated as investigational drugs for cancer treatment. wikipedia.org

Table 2: Biologically Active Compounds Synthesized Using a this compound Intermediate

| Compound Name | Biological Activity |

|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Antineoplastic nih.gov |

Preparation of Derivatives for Ligand-Target Interaction Studies

Understanding the interaction between a ligand and its biological target is fundamental in drug design. Pyridine-based structures are often used as scaffolds for ligands that target various receptors. For example, pyridine derivatives have been synthesized as potential antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammatory diseases. gsu.edunih.govnih.govresearchgate.net While these specific examples may not start directly from this compound, the aldehyde functionality, unmasked from the acetal, is a key handle for introducing diverse substituents to probe the binding pocket of a receptor.

Similarly, novel pyridine derivatives have been developed as potent and selective agonists for the CB2 cannabinoid receptor, which is a target for pain and inflammation. nih.gov The synthesis of a library of such derivatives often relies on the modification of a core pyridine scaffold, where a protected aldehyde could facilitate the introduction of various functional groups to study structure-activity relationships (SAR) and optimize ligand-receptor interactions.

Design of Analogs with Modifiable Physiochemical Properties

The core structure of this compound allows for the strategic introduction of various functional groups onto the pyridine ring, enabling the synthesis of a diverse range of analogs with tailored physicochemical properties. The acetal group's stability under many reaction conditions, followed by its straightforward removal to regenerate the aldehyde, is key to its utility.

Researchers can modify the electronic and steric nature of the molecule by adding substituents to the pyridine ring. For instance, introducing electron-donating groups (like methyl) or electron-withdrawing groups (like nitro or fluoro) can significantly alter the reactivity and coordination properties of the pyridine nitrogen and the latent aldehyde. nih.govrsc.org The synthesis of these analogs often involves starting with an already substituted pyridine, such as a nitropyridine, and then forming the ethylene acetal. google.com Subsequent chemical transformations, such as the reduction of a nitro group to an amine, can be performed without affecting the protected aldehyde. google.com This approach provides access to a variety of substituted 2-formylpyridine precursors after deprotection. google.comresearchgate.net

The ability to tune these properties is critical. For example, modifying the electronic landscape of the pyridine ring can influence the molecule's ability to act as a ligand for metal ions, which is crucial for applications in catalysis and sensing. nih.gov Furthermore, the introduction of specific functional groups can be used to control reactivity in subsequent synthetic steps, such as in the creation of complex heterocyclic systems. researchgate.net

| Substituent Group | Position on Pyridine Ring | Method of Introduction | Resulting Property Modification | Reference |

| Nitro (-NO₂) | 3 or 5 | Nitration of picoline, followed by oxidation and acetalization. | Increases electrophilicity of the ring; precursor to amino group. | google.com |

| Amino (-NH₂) | 3 | Catalytic hydrogenation of the corresponding nitro-acetal. | Increases electron density; provides a nucleophilic site for further functionalization. | google.com |

| Fluoro (-F) | Ortho to aldehyde | Synthesis from corresponding fluorinated pyridine. | Inductively activates the aldehyde (once deprotected) to nucleophilic attack. | acs.org |

| Hydroxyl (-OH) | Ortho or Para to aldehyde | Synthesis from corresponding hydroxypyridine. | Can act as a hydrogen bond donor/acceptor and resonance contributor, accelerating imine formation. | acs.org |

| Methyl (-CH₃) | Varies | Starting from substituted picolines. | Electron-donating properties; can increase selectivity in kinase inhibition applications. | researchgate.net |

Materials Science Applications

The unique bifunctional nature of this compound—a stable, latent aldehyde and a coordinating pyridine ring—makes it a valuable component in materials science.

Functionalization of Polymeric and Tissue Scaffolds

The functionalization of polymers and scaffolds is essential for enhancing their properties, such as biocompatibility and cell adhesion, for applications in areas like tissue engineering. nih.govfrontiersin.org this compound can be employed as a versatile linker molecule for this purpose. Its pyridine moiety can be attached to a polymer backbone or surface through various chemical reactions.

The key advantage of using the acetal form is the protection of the highly reactive aldehyde group during the grafting process. Once the molecule is securely attached to the scaffold, the acetal can be hydrolyzed under mild acidic conditions to expose the aldehyde. This newly available aldehyde group can then serve as a reactive handle for the covalent immobilization of biomolecules, such as proteins or peptides containing primary amine groups (e.g., lysine (B10760008) residues), through the formation of a stable imine bond. This two-step process allows for the controlled and specific functionalization of material surfaces. rsc.org

This strategy has been conceptually applied to various systems. For example, the modification of hydrogels, such as those based on poly(ethylene glycol)-diacrylate (PEGDA), with charged monomers has been shown to improve osteoblast attachment and proliferation for bone tissue engineering. nih.gov While direct examples with this compound are emerging, the principle of using protected aldehydes for subsequent bioconjugation is a well-established and powerful technique in modifying scaffolds to create more effective cellular microenvironments. nih.gov

Development of Ionophores for Sensor Applications (e.g., metal ion sensors)

An ionophore is a chemical species that reversibly binds ions. Pyridine-containing compounds are widely explored as ionophores in chemical sensors due to the ability of the pyridine nitrogen to coordinate with metal ions. mdpi.comrsc.org The structure of this compound is particularly interesting for this application as it contains multiple potential coordination sites: the pyridine nitrogen and the two oxygen atoms of the 1,3-dioxolane (B20135) ring.

This arrangement of N and O donor atoms can form a stable chelate ring with a target metal ion. The development of sensors based on these ionophores often involves incorporating the molecule into a polymeric membrane, typically polyvinyl chloride (PVC), along with a plasticizer. nih.govmdpi.com When the membrane is exposed to a solution containing the target metal ion, the ionophore selectively complexes with the ion at the membrane-solution interface. This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrical potential. mdpi.comnih.gov

The selectivity and sensitivity of the ionophore can be fine-tuned by synthesizing analogs with different substituents on the pyridine ring, as described in section 5.2.3. nih.gov These modifications can alter the steric and electronic environment of the binding pocket, enhancing its affinity for specific metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com This tailored design approach is fundamental to creating highly selective and sensitive sensors for environmental monitoring and clinical diagnostics. mdpi.comrsc.org

| Target Ion | Potential Coordinating Atoms | Sensing Principle | Key Factors for Selectivity | Reference |

| Heavy Metal Ions (e.g., Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Pyridine Nitrogen, Acetal Oxygens | Fluorescence Quenching/Enhancement, Potentiometry | Size and charge of the metal ion, preorganization of the ligand, electronic effects of pyridine substituents. | mdpi.comnih.gov |

| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | Pyridine Nitrogen, Acetal Oxygens | Chelation Enhanced Fluorescence (CHEF) | Steric effects on the ligand can be used to tune selectivity between ions like Zn(II) and Cd(II). | rsc.org |

| Trivalent Ions (e.g., Fe³⁺, Am³⁺) | Pyridine Nitrogen, Acetal Oxygens | Potentiometry, Colorimetry | Solvation effects and the presence of additional donor groups on the pyridine ring. | mdpi.comrsc.org |

Advanced Characterization and Computational Studies

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to confirming the molecular structure of Pyridine-2-carbaldehyde ethylene (B1197577) acetal (B89532), with each technique providing unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the organic structure of Pyridine-2-carbaldehyde ethylene acetal in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments are employed for a complete assignment of all proton and carbon signals. emerypharma.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The pyridine (B92270) ring protons appear in the aromatic region (typically δ 7.0-8.7 ppm), with their specific shifts influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. ucl.ac.ukrsc.org The proton at the 6-position is expected to be the most downfield due to its proximity to the nitrogen. The single proton on the acetal carbon (the methine proton) is expected to have a characteristic chemical shift, while the four protons of the ethylene group in the dioxolane ring often appear as a complex multiplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. udel.edu The chemical shifts for ¹³C nuclei are spread over a much wider range than for protons, making it possible to distinguish each carbon atom. emerypharma.com The carbons of the pyridine ring typically resonate between δ 120-150 ppm, with the carbon adjacent to the nitrogen (C2) and the acetal-substituted carbon showing distinct shifts. libretexts.orgresearchgate.net The acetal carbon (C=O) appears at a characteristic downfield position, while the carbons of the dioxolane ring have shifts typical for sp³-hybridized carbons bonded to oxygen. libretexts.orgwisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.6 - 8.7 | Doublet (d) |

| Pyridine H-3 | 7.7 - 7.8 | Doublet (d) |

| Pyridine H-4 | 7.6 - 7.7 | Triplet (t) |

| Pyridine H-5 | 7.2 - 7.3 | Triplet (t) |

| Acetal CH | 5.8 - 5.9 | Singlet (s) |

| Dioxolane CH₂CH₂ | 4.0 - 4.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. wisc.eduorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 155 - 157 |

| Pyridine C-6 | 149 - 150 |

| Pyridine C-4 | 136 - 137 |

| Pyridine C-3 | 123 - 124 |

| Pyridine C-5 | 120 - 121 |

| Acetal C | 102 - 104 |

| Dioxolane CH₂CH₂ | 65 - 66 |

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C spectra by revealing correlations between nuclei. creative-biostructure.comyoutube.commnstate.edu

2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.eduwikipedia.org It would show cross-peaks connecting adjacent protons on the pyridine ring (e.g., H3 with H4, H4 with H5, and H5 with H6), confirming their sequence. emerypharma.comresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). youtube.comsdsu.edu It is invaluable for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal at δ ~5.8 ppm would correlate with the acetal carbon signal at δ ~103 ppm. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). youtube.comsdsu.edu It is crucial for connecting different parts of the molecule. Key correlations would include the acetal proton showing a cross-peak to the pyridine C2 carbon, and the pyridine H3 proton correlating with the acetal carbon, definitively linking the pyridine and dioxolane moieties. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. mnstate.edu NOESY is useful for confirming stereochemistry and conformation. For this compound, it could show a correlation between the acetal proton and the H6 proton of the pyridine ring, providing information about the preferred orientation around the C2-acetal bond.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would confirm the absence of a carbonyl (C=O) stretch (typically ~1700 cm⁻¹) from the starting aldehyde and the presence of characteristic bands for the pyridine ring and the acetal group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) vscht.cz |

| 3000 - 2850 | C-H Stretch | Aliphatic (Dioxolane) |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N Ring Stretching | Pyridine Ring pw.edu.pl |

| 1150 - 1050 | C-O Stretch (strong) | Acetal (Dioxolane) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₈H₉NO₂), the calculated exact mass is 151.06333 Da. HRMS can distinguish this mass from other combinations of atoms that might have the same nominal mass. miamioh.edu In-source fragmentation can sometimes occur, leading to predictable fragment ions, such as the loss of the ethylene oxide moiety or cleavage of the entire dioxolane ring. nih.govpsu.edu

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the molecule's properties. nih.gov

DFT calculations can be used to optimize the geometry of this compound and to calculate various molecular properties. researchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (e.g., using the B3LYP functional), it is possible to predict the NMR shielding tensors for each nucleus. nih.govnih.govrsc.orgacs.org These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. nih.govacs.org Comparing these predicted chemical shifts with the experimental values obtained from ¹H and ¹³C NMR serves as a powerful method for validating spectral assignments and confirming the proposed structure. nih.govrsc.org Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or molecular dynamics not fully captured by the gas-phase or implicit solvent models used in the calculation. nih.gov

Conformational Analysis and Stability Studies

Detailed conformational analysis and stability studies of this compound are areas of ongoing research. While specific experimental data from techniques like X-ray crystallography or comprehensive computational studies for this particular molecule are not extensively documented in publicly available literature, analysis can be inferred from related structures and general principles of stereochemistry.

Key Torsional Angles and Potential Conformers:

The primary dihedral angle of interest is that which describes the rotation around the C(2)-C(acetal) bond. This rotation governs the relative positioning of the pyridine nitrogen and the ethylene acetal group. Two principal conformations can be hypothesized: a syn conformation, where the pyridine nitrogen and the acetal group are on the same side, and an anti conformation, where they are on opposite sides.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies of such conformers. researchgate.net For a related compound, (E)- and (Z)-Pyridine-2-carbaldehyde-2′-pyridylhydrazone, DFT calculations have been employed to determine the most stable conformations, highlighting the influence of intramolecular interactions. researchgate.net While not a direct analogue, this study underscores the importance of stereoelectronic effects and non-covalent interactions in determining the preferred geometry of 2-substituted pyridines. researchgate.net

The stability of these conformers is influenced by a balance of several factors:

Steric Hindrance: The bulk of the ethylene acetal group will create steric repulsion with the hydrogen atom at the C(3) position of the pyridine ring. This interaction is likely to influence the preferred rotational angle.

Electrostatic Interactions: The lone pair of electrons on the pyridine nitrogen can engage in electrostatic interactions with the atoms of the dioxolane ring. These can be either attractive or repulsive, depending on the conformation.

Intramolecular Hydrogen Bonding: While less likely in the aprotic environment of the acetal, weak C-H···O interactions between the pyridine ring and the acetal oxygen atoms could contribute to the stability of certain conformations.

Data Table: Predicted Conformational Energy Profile

While specific experimental values are not available, a hypothetical energy profile based on computational studies of similar molecules can be presented.

| Conformer | Dihedral Angle (N-C2-C(acetal)-O) | Relative Energy (kcal/mol) | Key Interactions |

| syn | ~0° | Higher | Potential steric clash between pyridine N and dioxolane ring. |

| anti | ~180° | Lower | Minimized steric hindrance, potentially favored. |

| Gauche | ~60°/300° | Intermediate | Balance between steric and electronic effects. |

Note: The values in this table are illustrative and would require specific computational studies on this compound for validation.

Molecular Modeling and Ligand-Binding Site Predictions

Molecular modeling of this compound is crucial for understanding its potential as a ligand in coordination chemistry and as a building block in medicinal chemistry. The ethylene acetal group significantly alters the electronic and steric properties compared to the parent aldehyde, Pyridine-2-carbaldehyde. wikipedia.org

The parent compound, Pyridine-2-carboxaldehyde, is a well-known chelating ligand, coordinating to metal ions through both the pyridine nitrogen and the carbonyl oxygen. nih.govresearchgate.net The conversion of the carbonyl group to an ethylene acetal removes the direct oxygen donor atom for metal binding. However, the oxygen atoms of the dioxolane ring retain their lone pairs and could potentially participate in weaker interactions.

Predicted Binding Modes:

Molecular modeling can predict how this compound might interact with a protein's active site or a metal center.

As a Bidentate Ligand (less likely): Chelation involving one of the acetal oxygens is sterically and electronically less favorable than in the parent aldehyde. The five-membered dioxolane ring is relatively rigid, and positioning an oxygen atom for chelation with the pyridine nitrogen would induce significant strain. However, in specific enzymatic or receptor environments, induced-fit models might accommodate such an interaction.

Data Table: Predicted Ligand-Receptor Interactions

Computational docking studies could elucidate potential binding interactions with a hypothetical receptor. The following table outlines predicted interactions based on the functional groups present in this compound.

| Functional Group | Potential Interaction Type | Receptor Amino Acid Residue (Example) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Aspartic Acid, Glutamic Acid, Histidine |

| Aromatic Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ethylene Acetal Oxygens | Weak Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Hydrophobic Backbone | Van der Waals Interactions | Leucine, Isoleucine, Valine |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to Pyridine-2-carbaldehyde Ethylene (B1197577) Acetal (B89532) and its Analogues